molecular formula C8H8N2O2 B091310 4-carbamimidoylbenzoic Acid CAS No. 15535-95-2

4-carbamimidoylbenzoic Acid

Cat. No.: B091310
CAS No.: 15535-95-2
M. Wt: 164.16 g/mol
InChI Key: OPMDVIDBSGETBB-UHFFFAOYSA-N
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Description

4-Carbamimidoylbenzoic acid, also known as 4-carboxybenzamidine, is an organic compound with the chemical formula C8H9N2O2. It is a white solid that exhibits good solubility in water and other solvents. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamimidoylbenzoic acid typically involves the reaction of 4-aminobenzoic acid with cyanamide under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Carbamimidoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Carbamimidoylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-carbamimidoylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its carbamimidoyl functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

4-carbamimidoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMDVIDBSGETBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962716
Record name 4-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42823-72-3
Record name 4-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 1N hydrochloric acid (100 ml), the resulting ethyl 4-amidinobenzoate hydrochloride (3.00 g) was dissolved at room temperature, followed by heating under reflux for 2 hours. The solvent was then distilled off under reduced pressure. Colorless crystalline powder so precipitated was collected by filtration and washed with a small amount of tetrahydrofuran, whereby the title compound (2.69 g, 94%) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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